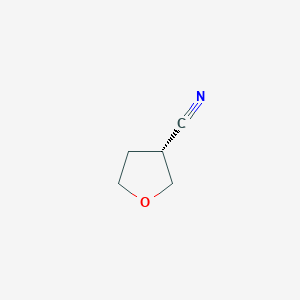

(R)-Tetrahydrofuran-3-carbonitrile

説明

Significance of the Tetrahydrofuran (B95107) Ring System and Nitrile Functionality in Chemical Space

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural motif in a wide variety of natural products and biologically active molecules. researchgate.netwikipedia.orgnih.gov This ring system is not merely a passive scaffold; its oxygen atom can participate in hydrogen bonding, which can be critical for a molecule's interaction with biological targets like enzymes. nih.gov The presence of the THF ring can also enhance a compound's solubility and metabolic stability. researchgate.net In the context of molecular analysis, the THF ring provides distinct signals in NMR spectra, which aids in determining the stereochemistry of the molecule. wisdomlib.org

Importance of Chirality and the (R)-Configuration in Synthetic Chemistry

Chirality, the property of "handedness" in molecules, is a fundamental concept in chemistry and biology. mdpi.comresearchfloor.org Many biologically important molecules, such as amino acids and sugars, are chiral. researchfloor.org As a result, the interaction of a chiral drug with its biological target is often stereospecific, meaning that one enantiomer (mirror-image isomer) may have a desired therapeutic effect while the other may be inactive or even cause harmful side effects. veranova.comlifechemicals.com The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the critical importance of controlling chirality in drug development. lifechemicals.comrsc.org

The specific (R)-configuration of (R)-Tetrahydrofuran-3-carbonitrile is what makes it a valuable chiral building block. By starting with a molecule that already has a defined stereocenter, chemists can build more complex structures with predictable three-dimensional arrangements. This approach, known as asymmetric synthesis, is essential for producing single-enantiomer drugs, which is now a standard requirement by regulatory agencies like the FDA for many new pharmaceuticals. veranova.comrsc.org The use of such chiral synthons allows for the creation of potent and selective therapeutic agents with improved safety profiles. mdpi.com

Overview of Research Domains for this compound

This compound is primarily utilized as a versatile building block in the synthesis of more complex, often biologically active, molecules. Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the demand for enantiomerically pure compounds is high. The presence of both the chiral center and the reactive nitrile group allows for its incorporation into a wide range of molecular scaffolds.

Research has demonstrated the utility of tetrahydrofuran derivatives in various therapeutic areas. For instance, the tetrahydrofuran ring is a key component in a number of HIV protease inhibitors, where it plays a crucial role in binding to the enzyme's active site. nih.gov Derivatives of tetrahydrofuran have also been investigated for their potential antimicrobial and anticancer activities. The ability to synthesize specific stereoisomers using building blocks like this compound is critical in these research endeavors to optimize biological activity and understand structure-activity relationships.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 1363378-15-7 |

| IUPAC Name | (3R)-tetrahydrofuran-3-carbonitrile |

| Boiling Point | 207.41°C |

| Density | 1.043 g/cm³ |

| LogP | 0.546 |

This data is compiled from multiple sources for the racemic mixture or the S-enantiomer, as specific data for the R-enantiomer can be limited. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDNNNKGULGJK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279176 | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-15-7 | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarbonitrile, tetrahydro-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of R Tetrahydrofuran 3 Carbonitrile and Analogous Chiral Tetrahydrofuran Derivatives

Established Synthetic Routes to (R)-Tetrahydrofuran-3-carbonitrile

Established methods for the synthesis of this compound and its analogs often rely on the use of chiral starting materials that are transformed into the target molecule through a series of chemical modifications.

Derivatization from Chiral Tetrahydrofuran-3-carboxylic Acid Precursors

A common and reliable strategy for the synthesis of this compound involves the derivatization of a corresponding chiral carboxylic acid precursor, namely (R)-Tetrahydrofuran-3-carboxylic acid. This approach leverages the commercial availability or established synthetic routes to the chiral acid. The carboxylic acid moiety can be converted into the nitrile group through a variety of standard organic transformations.

One typical reaction sequence involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to yield the nitrile. The initial amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia. The subsequent dehydration of the primary amide is a key step and can be accomplished using a range of dehydrating agents.

| Reagent Class | Example Reagent |

| Phosphorus-based | Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃) |

| Sulfur-based | Thionyl chloride (SOCl₂) |

| Other | Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), Cyanuric chloride |

The choice of dehydrating agent can be critical to avoid side reactions and ensure a high yield of the desired nitrile. The stereochemical integrity of the chiral center at the 3-position of the tetrahydrofuran (B95107) ring is generally maintained throughout this reaction sequence, making it an effective method for producing enantiomerically pure this compound.

Application of Phase Transfer Catalysis in Stereoselective Carbonitrile Formation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly well-suited for nucleophilic substitution reactions where the nucleophile is an inorganic salt, such as sodium cyanide, and the substrate is an organic molecule.

In the context of synthesizing chiral tetrahydrofuran derivatives, PTC can be employed to introduce the nitrile group stereoselectively. For instance, a suitable precursor, such as a chiral tetrahydrofuran-3-yl halide or sulfonate, dissolved in an organic solvent, can react with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst.

The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms a lipophilic ion pair with the cyanide anion, transporting it from the aqueous phase to the organic phase where it can react with the electrophilic carbon of the tetrahydrofuran derivative. The use of a chiral, non-racemic phase-transfer catalyst can induce asymmetry in the reaction, leading to an enantiomerically enriched product. dntb.gov.ua This approach is particularly valuable when starting from a prochiral or racemic precursor.

Key components of a phase-transfer catalyzed cyanation reaction:

Organic Phase: Chiral or prochiral tetrahydrofuran precursor (e.g., halide, sulfonate) and solvent.

Aqueous Phase: Cyanide source (e.g., NaCN, KCN).

Catalyst: Phase-transfer agent (e.g., quaternary ammonium salt).

The efficiency and stereoselectivity of the reaction can be influenced by the structure of the phase-transfer catalyst, the solvent system, and the reaction temperature.

Asymmetric Approaches to Tetrahydrofuran Scaffolds

Modern synthetic chemistry increasingly focuses on the development of asymmetric catalytic methods to construct chiral molecules, including tetrahydrofuran derivatives. These approaches offer the potential for high efficiency and enantioselectivity, often in a more atom-economical manner than classical methods.

Enantioselective Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic systems. When performed in an enantioselective manner, they provide direct access to chiral tetrahydrofuran scaffolds from acyclic precursors.

[3+2] Annulation reactions, where a three-atom component reacts with a two-atom component to form a five-membered ring, are a highly effective method for synthesizing tetrahydrofurans. A notable example is the iridium-catalyzed asymmetric formal [3+2] cycloaddition of carboxylic acids with vinylcyclopropanes, which yields highly enantioenriched tetrahydrofurans. nih.govacs.org This reaction proceeds under mild conditions with excellent stereoselectivity and a broad substrate scope. nih.gov A key feature is the in situ formation of a mixed anhydride, which modulates the reactivity of the carboxylic acid. nih.gov

Another approach involves the catalytic asymmetric [3+2] cycloaddition of racemic 1,1-cyclopropane diesters with aldehydes. This dynamic kinetic asymmetric transformation, catalyzed by a chiral magnesium complex, produces enantioenriched tetrahydrofuran derivatives in good to excellent yields and as single diastereomers.

Furthermore, a chiral N,N'-dioxide/Ni(II) catalyst has been shown to be effective in the diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes, proceeding through a selective C-C bond cleavage of the epoxide to afford a variety of highly substituted chiral tetrahydrofurans. researchgate.net

| Catalytic System | Reactants | Key Features |

| Iridium/Chiral Ligand | Carboxylic Acid + Vinylcyclopropane | High enantioselectivity, broad scope, in situ anhydride formation. nih.gov |

| ((t)Bu-pybox)MgI₂ | Racemic Cyclopropane + Aldehyde | Dynamic kinetic asymmetric transformation, single diastereomer products. |

| Chiral N,N'-dioxide/Ni(II) | Heterosubstituted Alkene + Oxirane | Selective C-C bond cleavage of epoxide, highly substituted products. researchgate.net |

While less common than [3+2] strategies for tetrahydrofuran synthesis, [4+3] annulation reactions, which involve the combination of a four-atom and a three-atom component to form a seven-membered ring, can be adapted to produce tetrahydrofuran-containing structures. A stereoselective synthesis of substituted tetrahydrofurans has been described via a [4+3] annulation of enol ethers derived from β-ketoesters with oxonium ions generated in situ from 1,4-dicarbonyl compounds. nih.gov This reaction, promoted by a catalytic amount of a Lewis acid, leads to bicyclic tetrahydrofuran derivatives. nih.gov

Another relevant strategy is the stereoselective (4+3) cycloaddition between allenyl ethers and substituted furans induced by chiral auxiliaries. While this method directly produces a cycloheptanone (B156872) derivative, the furan (B31954) moiety serves as a masked precursor to a tetrahydrofuran ring system through subsequent chemical transformations. The chiral auxiliary can be cleaved to yield an α-hydroxy cycloheptanone with high stereoselectivity.

Chiral Auxiliary and Organocatalytic Methods

The synthesis of chiral tetrahydrofurans, including nitrile-substituted variants, often employs strategies that guide the stereochemical outcome of a reaction. Among these, the use of chiral auxiliaries and organocatalysis are prominent.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. nih.gov This approach effectively transfers the chirality of the auxiliary to the product. For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The steric hindrance provided by the auxiliary's methyl and hydroxyl groups directs the alkylation of the enolate to occur from a specific face, thereby controlling the formation of new stereocenters. After the desired transformation, the auxiliary can be cleaved to yield the chiral product. nih.gov Similarly, oxazolidinones, popularized by David A. Evans, serve as effective chiral auxiliaries. When attached to an acyl group, they direct aldol (B89426) reactions and alkylations with high diastereoselectivity due to the steric influence of the substituent on the oxazolidinone ring. nih.gov

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, complementing metal-based catalysts and biocatalysts. organic-chemistry.org For the synthesis of chiral tetrahydrofurans, organocatalysts can activate substrates through the formation of transient, reactive intermediates like iminium or enamine ions. nih.gov A notable strategy involves the asymmetric intramolecular oxa-Michael cyclization. organic-chemistry.org Chiral organocatalysts, such as quinine-derived squaramides or bifunctional Brønsted acids, can facilitate the cyclization of hydroxy-enones or similar substrates, leading to the formation of the tetrahydrofuran ring with high enantioselectivity. nih.govnih.gov For example, a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal, catalyzed by a chiral amine, can produce highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivity through tandem iminium-enamine catalysis. nih.gov

Metal-Catalyzed Asymmetric Synthesis of Tetrahydrofurans

Transition metal catalysis offers a versatile and efficient platform for the asymmetric synthesis of tetrahydrofurans. By carefully selecting the metal center and chiral ligands, chemists can achieve remarkable levels of stereocontrol in various transformations.

Palladium-Mediated Stereocontrol

Palladium catalysts are particularly effective in constructing substituted tetrahydrofurans. A significant method involves the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. rsc.orgresearchgate.net This transformation, which can form both a C-C and a C-O bond in a single step, produces trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (often >20:1 dr). nih.govrsc.orgresearchgate.net The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. researchgate.net This methodology tolerates a variety of functional groups, including nitriles and esters, making it applicable to a wide range of tetrahydrofuran derivatives. nih.gov

Another powerful palladium-catalyzed approach is the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes, which yields chiral methylenetetrahydrofurans. rsc.org The development of specific chiral phosphoramidite (B1245037) ligands has been crucial for inducing high enantioselectivity in these cycloadditions. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) provides a strategic route to diastereoselectively form cis- or trans-tetrahydrofuran units, where the choice of ligand enantiomer can dictate the stereochemical outcome. acs.org

Table 1: Palladium-Catalyzed Stereoselective Synthesis of Tetrahydrofurans

| Reaction Type | Substrates | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| Cyclization | γ-Hydroxy terminal alkenes + Aryl/Vinyl bromides | Pd(dba)₂ / Ligand | High diastereoselectivity for trans products (>20:1 dr). | rsc.org, researchgate.net, nih.gov |

| [3+2] Cycloaddition | Trimethylenemethane (TMM) + Aldehydes | Pd(0) / Chiral Phosphoramidite Ligand | Enantioselective formation of methylenetetrahydrofurans. | rsc.org |

| Asymmetric Allylic Alkylation | Various | Pd(0) / Chiral Ligand | Diastereoselective formation of cis or trans THF rings. | acs.org |

| Decarboxylative [3+2] Cycloaddition | Vinylethylene carbonates + α,β-Unsaturated carbonyls | Pd(0)/Rh(III) Bimetallic System | Yields multi-substituted THFs with excellent d.r. and ee. | chemrxiv.org |

This table is interactive. Click on the headers to sort.

Nickel-Catalyzed C(sp³)-H Functionalization with Enantioselectivity

Nickel catalysis has gained prominence for its ability to activate strong C(sp³)–H bonds, offering novel synthetic pathways. The enantioselective functionalization of C(sp³)–H bonds is a significant challenge, but recent advances have demonstrated its feasibility. organic-chemistry.org One approach involves the use of a phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst to achieve the enantioselective activation of aliphatic C(sp³)–H bonds in formamides, leading to chiral N-containing heterocycles. organic-chemistry.org

In the context of tetrahydrofuran synthesis, nickel-catalyzed reactions can facilitate the carbofunctionalization of C–H bonds alpha to the ether oxygen. While many protocols focus on cross-coupling, the development of enantioselective variants is an active area of research. The use of chiral ligands is key to inducing asymmetry. For instance, a P-chiral bisphosphine ligand (DI-BIDIME) has proven effective in nickel-catalyzed stereoselective intramolecular reductive cyclization of O-alkynones, affording chiral tetrahydrofurans with tertiary allylic alcohols in high yields and excellent enantioselectivity (>99:1 er). The versatility of nickel allows for chain-walking reactions, where the catalyst can migrate along a hydrocarbon chain to functionalize a remote C(sp³)–H site, further expanding its synthetic utility.

Table 2: Nickel-Catalyzed Enantioselective C(sp³)-H Functionalization

| Reaction Type | Substrates | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| Intramolecular Reductive Cyclization | O-alkynones | Ni(OAc)₂ / DI-BIDIME ligand | Forms chiral THFs with tertiary allylic alcohols; >99:1 er. | N/A |

| Aliphatic C(sp³)–H Activation | Formamides | Phosphine oxide-ligated Ni-Al bimetallic catalyst | Provides chiral N-heterocycles; 70-95% ee. | organic-chemistry.org |

| Thermal Redox Functionalization | N-/O-α-C-H bonds + Organohalides | Ni(acac)₂ / Ligand | C(sp³)–C bond formation via a radical pathway. |

This table is interactive. Click on the headers to sort.

Platinum-Catalyzed Hydroalkoxylation Reactions

Platinum complexes are effective catalysts for the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins to form tetrahydrofuran and tetrahydropyran (B127337) rings, respectively. nih.govorganic-chemistry.org These reactions proceed under mild conditions and tolerate a wide array of functional groups. nih.gov A typical catalyst system involves a platinum(II) source like [PtCl₂(H₂C=CH₂)]₂ combined with a phosphine ligand. nih.govorganic-chemistry.org

Achieving high enantioselectivity in these transformations has been a significant challenge. nih.gov However, progress has been made through the design of "donor-acceptor" type platinum catalysts. nih.gov By using chiral bisphosphine ligands such as (R)-BINAP or (R)-Difluorphos in combination with an electron-deficient monodentate ligand that incorporates a hydrogen-bonding site, moderate enantioselectivities have been induced in the asymmetric hydroalkoxylation of certain substrates. The observed enantioselectivity supports a true metal-catalyzed pathway and provides a foundation for the rational design of more efficient chiral platinum catalysts for asymmetric hydrofunctionalization. nih.gov

Iron-Catalyzed α-C(sp³)-H Activation

Iron, being an abundant and non-toxic metal, is an attractive candidate for catalysis. Iron-catalyzed C–H activation has emerged as a powerful synthetic tool. While the field is dominated by reactions targeting C(sp²)–H bonds, methods for C(sp³)–H functionalization are increasingly being developed. These reactions can proceed through various mechanisms, including those involving organoiron intermediates.

In the context of furan synthesis, an iron(II) acetate-catalyzed C-H/C-H cross-dehydrogenative coupling of activated carbonyl methylenes with internal olefins has been used to synthesize tetrasubstituted furans. researchgate.net A chemo- and regioselective iron-catalyzed intermolecular ring expansion of aryl epoxides with various unsaturated partners also yields tetrahydrofuran derivatives. rsc.org For asymmetric synthesis, highly enantioselective iron-catalyzed C–H alkylations have been achieved using chiral N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net These systems have demonstrated the potential to create chiral centers with high enantiocontrol, opening the door for future applications in the asymmetric synthesis of complex molecules like this compound. nih.govresearchgate.net

Ruthenium-Catalyzed Transformations

Ruthenium catalysts offer unique reactivity for the synthesis of chiral tetrahydrofurans. A notable example is a relay catalysis system that combines an achiral rhodium catalyst with a chiral cyclopentadienyl (B1206354) ruthenium (Cp*Ru) complex. This dual system facilitates the asymmetric coupling of cinnamyl chlorides with diazo esters. The reaction proceeds via an in-situ generated silyl (B83357) enol ether, which acts as a nucleophile to afford chiral tetrahydrofuran derivatives containing two adjacent stereocenters with good enantioselectivity.

The design of chiral ligands is central to the success of ruthenium-catalyzed asymmetric transformations. Chiral sulfoxide-ligated ruthenium complexes have been shown to be effective in asymmetric allylic alkylation reactions. Furthermore, air- and moisture-stable ruthenium complexes are being developed to broaden the applicability and ease of use of these catalytic systems in various transformations, including hydrogen-deuterium exchange and transfer hydrogenation reactions.

Intramolecular Stereoselective Cyclizations

Intramolecular cyclization represents a powerful and frequently employed strategy for the construction of the tetrahydrofuran ring system with high stereocontrol. nih.gov These methods involve the formation of a carbon-oxygen bond within a single molecule, often guided by the stereochemistry of the starting material or the influence of a chiral catalyst.

Selenoetherification for Chiral Tetrahydrofuran Rings

Organoselenium-catalyzed cyclization, or selenoetherification, provides an efficient route to oxygen-containing heterocycles. This method operates under mild conditions and demonstrates excellent regioselectivity, favoring the exo-cyclization pathway. organic-chemistry.org In a notable example, the use of 1-fluoropyridinium triflate in conjunction with an organoselenium catalyst facilitates the synthesis of tetrahydrofuran rings with good functional group tolerance. organic-chemistry.org This approach highlights the utility of selenium-based reagents in promoting stereoselective C-O bond formation.

Redox-Relay Heck Reactions

A novel and efficient strategy for synthesizing substituted tetrahydrofurans employs a redox-relay Heck reaction. acs.orgnih.gov This method utilizes readily available starting materials like cis-butene-1,4-diol and couples them with aryl iodides to generate cyclic hemiacetals. organic-chemistry.org These intermediates can then be reduced to afford the corresponding 3-aryl tetrahydrofurans. organic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a versatile tool for accessing diverse tetrahydrofuran structures. organic-chemistry.org The operational simplicity and scalability of this method have been demonstrated, including its application in the total synthesis of natural products like calyxolanes A and B. organic-chemistry.org

A key advantage of the redox-relay Heck approach is its ability to produce 3-aryl tetrahydrofurans lacking substituents at the 2 and 5 positions, a feat that is challenging with other synthetic methods. organic-chemistry.org The process involves heating the reaction mixture at 60 °C for 24 hours, followed by extraction and purification via flash column chromatography. organic-chemistry.org

Concise Synthesis of Functionalized Tetrahydrofuranols

A direct and environmentally friendly method for the stereoselective synthesis of functionalized tetrahydrofuranols involves the heating of chloropolyols in water. organic-chemistry.org This approach is operationally simple, chemoselective for tetrahydrofuran formation, and negates the need for complex protecting group strategies. organic-chemistry.orgorganic-chemistry.org The reaction exhibits high regioselectivity and efficiency, affording tetrahydrofurans in excellent yields. organic-chemistry.org The use of microwave-assisted cyclization can further accelerate the reaction and improve yields, with water being the optimal solvent. organic-chemistry.org

This methodology has proven effective for a variety of chloropolyols, including those with allylic and propargylic alcohol functionalities. organic-chemistry.org Its utility has been showcased in a concise, four-step asymmetric synthesis of the natural product (+)-goniothalesdiol, demonstrating high stereochemical control. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes to valuable chemical compounds. This section explores sustainable approaches to the synthesis of functionalized tetrahydrofurans, focusing on the use of renewable resources and biocatalysis.

Utilization of Biomass-Derived Feedstocks for Functionalized Tetrahydrofurans

The transition from petroleum-based feedstocks to renewable biomass is a cornerstone of sustainable chemistry. researchgate.net Biomass, with its inherent over-functionalization, presents a rich source of starting materials for complex molecules. researchgate.net Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), readily obtainable from the dehydration of C5 and C6 sugars respectively, are key platform molecules derived from lignocellulosic biomass. rsc.org These furanic compounds can be converted into a variety of valuable chemicals, including tetrahydrofuran derivatives. rsc.orgacs.org For instance, the catalytic ring-opening dehydration of tetrahydrofuran (THF), itself derived from furfural, yields 1,3-butadiene, a crucial monomer. acs.org

L-Arabinose, a waste product of the sugar beet industry, can be selectively dehydrated to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups. researchgate.net This highlights the potential for direct conversion of abundant biomass into valuable chiral building blocks. researchgate.net

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of enantiomerically pure compounds. researchgate.netnih.govnih.gov Enzymes, operating under mild conditions, often exhibit high levels of enantio- and regioselectivity. nih.gov

Enzymatic kinetic resolution is a well-established method for separating enantiomers. For example, lipases, a class of ester hydrolases, have been successfully employed for the resolution of racemic tetrahydrofuran derivatives. psu.edu In one study, a lipase (B570770) from Pseudomonas sp. (SAM-II) was used to hydrolyze racemic 4-substituted tetrahydrofuran-3-yl acetates. psu.edu The reaction was monitored by the consumption of NaOH and allowed for the isolation of both the unreacted acetate (B1210297) and the resulting alcohol in high enantiomeric purity. psu.edu

Table 1: Enzymatic Hydrolysis of 4-Substituted Tetrahydrofuran-3-yl Acetates psu.edu

| Substrate | Conversion (%) | Product (Alcohol) e.e. (%) | Product (Acetate) e.e. (%) |

| (±)-(1a) | >50 | 90-98 | >98 |

| (±)-(2a) | >50 | 90-98 | >98 |

| (±)-(3a) | >50 | 90-98 | >98 |

| (±)-(4a) | >50 | 90-98 | >98 |

| (±)-(7a) | >50 | >98 | >98 |

e.e. = enantiomeric excess

Furthermore, ketoreductases (KREDs) have been utilized for the highly enantio- and diastereoselective reduction of racemic ketones to produce chiral alcohols, including tetrahydrofuran derivatives. researchgate.netacs.org This approach can operate via a dynamic kinetic resolution, allowing for the complete conversion of the starting material to the desired enantiomerically pure product under mild conditions. acs.org

The development of multi-enzyme cascades represents a frontier in biocatalysis. acs.org These one-pot reactions can combine several enzymatic steps to produce complex molecules from simple precursors, further enhancing the efficiency and sustainability of the synthetic process. acs.org

Reaction Mechanisms and Pathways Governing R Tetrahydrofuran 3 Carbonitrile Transformations

Mechanistic Insights into Nitrile Group Reactivity

The nitrile group is a versatile functional group, and its reactivity within the (R)-Tetrahydrofuran-3-carbonitrile scaffold is central to its utility. The electron-withdrawing nature of the nitrile group, combined with the conformational rigidity of the tetrahydrofuran (B95107) ring, dictates its participation in a variety of chemical transformations.

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other important functional groups. For instance, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. It can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (R)-Tetrahydrofuran-3-carboxylic acid.

Another important nucleophilic reaction is the addition of Grignard reagents or organolithium compounds to the nitrile, which, after hydrolysis, yields ketones. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon of the nitrile, breaking the pi bond and forming a tetrahedral intermediate. youtube.com

While less common for simple alkyl nitriles, cycloaddition reactions involving the nitrile group can be a powerful tool for constructing more complex heterocyclic systems. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles. Carbonyl ylides, generated from α-diazocarbonyl compounds, can also undergo intramolecular cycloaddition with the nitrile function, leading to the formation of fused ring systems. nih.gov

Rearrangement reactions offer a pathway to structurally diverse molecules from a common precursor. In the context of tetrahydrofuran synthesis, beilstein-journals.org-sigmatropic rearrangements of oxonium ylides are particularly noteworthy. nih.gov These ylides can be generated from the reaction of transition metal carbenoids with the oxygen atom of the tetrahydrofuran ring. The subsequent rearrangement can lead to the formation of tetrahydrofuran-3-ones, providing a route to modify the ring substitution pattern. nih.gov

Stereochemical Control in Tetrahydrofuran Ring Formation

The synthesis of enantiomerically pure this compound relies heavily on precise control over the stereochemistry during the formation of the five-membered ring.

The stereochemical outcome of cyclization reactions is often determined by the relative energies of competing transition states. In reactions such as the Prins cyclization, which can be adapted for tetrahydrofuran synthesis, the formation of a six-membered chair-like transition state is often favored over a five-membered one due to reduced steric interactions. beilstein-journals.org However, specific substitution patterns can alter this preference. For the formation of tetrahydrofurans, intramolecular cyclization of γ-hydroxy alkenes or related substrates proceeds through transition states where the substituents adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, thereby dictating the stereochemistry of the newly formed stereocenters. beilstein-journals.org

Asymmetric catalysis is paramount for the efficient synthesis of single-enantiomer compounds like this compound. Chiral catalysts guide the reaction to favor the formation of one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric synthesis of chiral tetrahydrofurans:

Transition Metal Catalysis : Palladium-catalyzed cyclization of allylic substrates in the presence of chiral phosphine (B1218219) ligands, such as BINAP, has been shown to produce chiral tetrahydrofurans with high enantiomeric excess. Similarly, relay catalysis systems combining an achiral rhodium catalyst with a chiral ruthenium catalyst have been used for the asymmetric synthesis of tetrahydrofurans with vicinal stereocenters. nih.gov

Enzymatic Resolutions : Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used to resolve racemic mixtures of tetrahydrofuran derivatives. This method involves the selective hydrolysis or acylation of one enantiomer, leaving the other enantiomer in high enantiomeric purity.

Chiral Ferrocenyl Ligands : Chiral ferrocenyl phosphines, like the Josiphos ligands, are effective in transition-metal-catalyzed reactions, including hydrogenations and coupling reactions, that can be key steps in the synthesis of chiral building blocks. wikipedia.org

The table below summarizes the role of various chiral catalysts and ligands.

| Catalyst/Ligand Type | Metal Center | Typical Reaction | Role in Enantioselectivity |

| BINAP | Palladium, Rhodium | Asymmetric cyclization, Hydrogenation | Forms a chiral environment around the metal center, directing the approach of the substrate. |

| Josiphos Ligands | Rhodium, Iridium | Asymmetric Hydrogenation | Ferrocene backbone provides a rigid and tunable chiral scaffold. wikipedia.org |

| Candida antarctica lipase B (CAL-B) | N/A (Enzyme) | Kinetic Resolution | Selectively acylates or hydrolyzes one enantiomer of a racemic mixture. |

| Pyridine-oxazoline Ligated Cp*Ru | Ruthenium | Asymmetric Allylic Alkylation | The chiral ligand creates a stereodefined pocket that controls the facial selectivity of the nucleophilic attack. nih.gov |

Intermediates in Complex Reaction Sequences

The synthesis and further transformation of this compound often proceed through a series of reactive intermediates. The trapping and characterization of these intermediates are crucial for understanding the reaction mechanism.

Key intermediates include:

Oxonium Ylides : Formed by the reaction of the tetrahydrofuran oxygen with a metal carbenoid, these intermediates are pivotal in rearrangement reactions leading to substituted tetrahydrofurans. nih.gov

Seleniranium Ions : Generated during the cyclization of substrates containing a selenium moiety, these three-membered ring intermediates are subsequently opened by an internal nucleophile to form the tetrahydrofuran ring. nih.gov

Silyl (B83357) Enol Ethers : These can be generated in situ and act as key nucleophilic intermediates in relay catalysis systems for the asymmetric synthesis of functionalized tetrahydrofurans. nih.gov

Vinyldiazenium Intermediates : In syntheses starting from carbohydrate precursors, the dehydration of hydrazone derivatives can proceed through a vinyldiazenium intermediate, which then undergoes cyclization to form the tetrahydrofuran ring. nih.gov

Epoxides : Intramolecular ring-opening of epoxides by a tethered alcohol is a common and reliable method for constructing the tetrahydrofuran ring system. The regioselectivity of this ring-opening is a critical factor. nih.gov

Seleniranium Ion Intermediates in Selenoetherification

The synthesis of substituted tetrahydrofurans can be achieved through the selenoetherification of unactivated olefins, a process that proceeds via a key intermediate known as a seleniranium ion. nih.gov This reaction involves the electrophilic addition of a selenium(II) species to a double bond, followed by an intramolecular attack by a nucleophile, such as a hydroxyl group, to form the cyclic ether.

The mechanism is characterized by the stereospecific anti-addition of the electrophile and the nucleophile across the double bond. nih.gov For a precursor leading to a tetrahydrofuran structure, this would involve an unsaturated alcohol. The reaction is initiated by a selenium(II) electrophile, which combines with the alkene to form the three-membered seleniranium ion ring. Subsequent nucleophilic attack by the tethered alcohol at one of the carbons of the seleniranium ion leads to the formation of the tetrahydrofuran ring. nih.gov The stability and reactivity of the seleniranium ion are crucial, with studies showing that aryl groups on the selenium atom, such as a 2-nitrophenyl group, can modulate the ion's configurational stability and prevent racemization. nih.gov

While not specifically documented for this compound's direct synthesis, this pathway is fundamental for creating substituted tetrahydrofurans. The formation of a 2,5-cis-disubstituted tetrahydrofuran from a hydroxyselenide precursor, for instance, proceeds through such an intermediate, highlighting the pathway's utility. nih.gov

Oxonium and Carbonyl Ylides in Cycloadditions

Cycloaddition reactions provide a powerful method for constructing the tetrahydrofuran ring system, often involving oxonium or carbonyl ylide intermediates. Carbonyl ylides, which are 1,3-dipoles, can be generated from precursors like epoxides through photochemical or thermal methods. researchgate.net These ylides readily undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as activated alkenes or alkynes, to yield substituted tetrahydrofuran derivatives. researchgate.netubc.canih.gov

The stereochemistry of the resulting tetrahydrofuran adducts provides insight into the electrocyclic opening of the epoxide precursor and the mechanism of the cycloaddition. researchgate.net For example, tungsten-containing carbonyl ylides, generated from the reaction of o-alkynylphenyl carbonyl compounds with a tungsten catalyst, react with alkenes in a concerted [3+2] cycloaddition manner to form polycyclic systems containing a tetrahydrofuran core. nih.gov The regioselectivity of these cycloadditions can often be rationalized by examining the frontier molecular orbital (FMO) interactions between the ylide and the dipolarophile. mdpi.com

Furthermore, oxonium ylides generated from the reaction of diazocarbonyl compounds with ethers in the presence of a catalyst can undergo rearrangements, such as the nih.govacs.org-sigmatropic rearrangement, to produce functionalized tetrahydrofurans like tetrahydrofuran-3-ones. nih.gov

Metal-Organic Intermediates in Catalytic Cycles

Modern synthetic methods frequently employ transition metal catalysis to achieve functionalization of the tetrahydrofuran ring, proceeding through various metal-organic intermediates. Nickel-catalyzed photoredox reactions, for instance, enable the α-oxy C(sp³)-H arylation of cyclic ethers like tetrahydrofuran. organic-chemistry.org This process involves the generation of a chlorine radical from an aryl chloride partner, which abstracts a hydrogen atom from the ether. The resulting radical is then trapped in a cross-coupling cycle.

Rhodium(I) catalysis is also prominent in achieving asymmetric C-H functionalization. rsc.org In these catalytic cycles, the metal center directly interacts with a C-H bond, leading to its cleavage and the formation of a discrete organo-rhodium species. This intermediate then undergoes further reaction, such as insertion or reductive elimination, to yield the functionalized product. The selectivity of these reactions is highly dependent on the steric and electronic environment of the C-H bonds and the nature of the chiral ligands employed. rsc.org The solvent itself, such as THF, can sometimes play a direct role in the catalytic cycle beyond being an inert medium, potentially improving yields and selectivities. researchgate.net

| Catalytic System | Reaction Type | Key Intermediate | Application |

|---|---|---|---|

| Ni/Photoredox | α-C(sp³)-H Arylation | Ether-derived radical | Functionalization of cyclic ethers. organic-chemistry.org |

| Rh(I)/Chiral Ligand | Asymmetric C-H Annulation | Cyclometalated Rhodium species | Enantioselective synthesis of complex molecules. rsc.org |

| Tungsten Carbonyl | [3+2] Cycloaddition | Tungsten-containing carbonyl ylide | Synthesis of polycyclic tetrahydrofurans. nih.gov |

Computational and Theoretical Studies of Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights into the feasibility, mechanisms, and selectivity of reactions involving the tetrahydrofuran ring.

Density Functional Theory (DFT) Studies on Tetrahydrofuran Ring-Opening Reactions

DFT studies have been instrumental in elucidating the mechanisms of tetrahydrofuran (THF) ring-opening reactions. One area of focus has been the activation of THF by frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.orgnih.gov

Theoretical investigations show that intramolecular FLPs can activate and cleave the C-O bond of the THF ring. researchgate.net Key findings from these studies include:

Activation Barrier: The energetic barrier to ring-opening is highly sensitive to the distance between the Lewis acidic and Lewis basic centers of the FLP. Shorter distances lead to greater orbital overlap with THF and a lower activation barrier. nih.gov

Interaction Nature: Energy decomposition analysis (EDA) reveals that the bonding interaction is primarily a donor-acceptor interaction (FLP to THF) rather than an electron-sharing one. researchgate.net

These computational models provide a predictive framework for designing new FLPs capable of efficiently promoting THF ring-opening. The presence of a nitrile group at the 3-position of the ring, as in this compound, would be expected to influence the electronic properties of the ether oxygen and the adjacent C-O bonds, thereby affecting the energetics of such ring-opening processes.

| FLP System | Key Finding | Method | Reference |

|---|---|---|---|

| G13/P-based FLPs | Shorter LA-LB distance lowers the activation barrier for THF ring-opening. | DFT | nih.gov |

| Al/P-based FLPs | Bonding is dominated by donor-acceptor interactions. | EDA-NOCV | researchgate.net |

| Al/G15-based FLPs | THF deformation energy is a key factor in the activation energy. | Activation Strain Model | researchgate.net |

Understanding Selectivity in C-H Activation Reactions

Computational studies are crucial for understanding and predicting the selectivity of C-H activation reactions, a powerful strategy for the direct functionalization of otherwise inert C-H bonds. For a molecule like this compound, which possesses multiple distinct C-H bonds, achieving regioselectivity is a significant challenge.

Theoretical models can map out the potential energy surfaces for reactions involving different C-H bonds. Studies on rhodium-catalyzed C-H activation have shown that both kinetic and thermodynamic factors govern which C-H bond is preferentially cleaved. nih.gov The relative strengths of the resulting metal-carbon bonds are a key thermodynamic driver. DFT calculations can establish correlations between C-H bond strengths and the corresponding metal-carbon bond strengths, helping to rationalize observed selectivities. nih.gov

The mechanism of C-H activation can be classified as inner-sphere, where the metal directly interacts with the C-H bond, or outer-sphere. rsc.org Inner-sphere pathways are highly sensitive to the steric environment around the C-H bond, a factor that can be computationally modeled to predict reaction outcomes. rsc.org By understanding these subtle energetic differences, catalysts and reaction conditions can be rationally designed to target a specific C-H bond in a complex molecule for selective functionalization.

Applications of R Tetrahydrofuran 3 Carbonitrile in Advanced Synthetic Chemistry

Precursor for Chiral Tetrahydrofuran (B95107) Derivatives with Defined Stereochemistry

The inherent chirality of (R)-Tetrahydrofuran-3-carbonitrile makes it an invaluable starting material for the synthesis of various chiral tetrahydrofuran derivatives with well-defined stereochemistry. researchgate.net The tetrahydrofuran motif is a common substructure in a multitude of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a broad spectrum of activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov

The synthesis of these derivatives often involves the transformation of the nitrile group into other functional groups while preserving the stereochemical integrity of the chiral center. For instance, reduction of the nitrile can yield chiral amines, while hydrolysis can lead to the corresponding carboxylic acids. These transformations open up pathways to a diverse array of substituted tetrahydrofurans, which are crucial intermediates in the synthesis of complex molecules. A general method for synthesizing novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed starting from enantiomeric lactone acids. researchgate.net

Table 1: Examples of Chiral Tetrahydrofuran Derivatives from this compound

| Derivative Name | Transformation of Nitrile Group | Potential Application |

| (R)-Tetrahydrofuran-3-methanamine | Reduction | Building block for pharmaceuticals |

| (R)-Tetrahydrofuran-3-carboxylic acid | Hydrolysis | Intermediate for agrochemicals |

| (2R,3R)-3-Hydroxymethyl-tetrahydrofuran | Reduction and further modification | Synthesis of natural product analogues |

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

This compound serves as a versatile intermediate in the creation of a wide array of heterocyclic compounds. nih.gov Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings and are fundamental to the study of organic chemistry. ijrst.compageplace.de The reactivity of the nitrile group in this compound allows for its participation in various cyclization reactions, leading to the formation of fused and spirocyclic heterocyclic systems.

For example, the nitrile group can react with a variety of nucleophiles to initiate ring-forming sequences. These reactions can lead to the synthesis of complex polycyclic structures that are of interest in medicinal chemistry and materials science. The ability to construct intricate molecular architectures from a relatively simple chiral starting material highlights the strategic importance of this compound in synthetic chemistry.

Strategic Building Block in Agrochemical Research

In the field of agrochemical research, this compound is utilized as a strategic building block for the development of new pesticides and herbicides. nih.gov The incorporation of the chiral tetrahydrofuran moiety can influence the biological activity and selectivity of the resulting agrochemical. Chiral phosphines derived from ferrocene, an organometallic compound, have found industrial applications in the synthesis of agrochemicals. wikipedia.org

Researchers in this area focus on synthesizing novel compounds and evaluating their efficacy against various pests and weeds. The structural modifications enabled by this compound allow for the fine-tuning of a molecule's properties to enhance its desired biological effect while minimizing off-target effects.

Key Synthon in Pharmaceutical Intermediate Development

The development of new pharmaceuticals frequently relies on the availability of chiral building blocks to construct complex drug molecules. This compound has proven to be a key synthon in the development of pharmaceutical intermediates. nih.gov Its utility spans the creation of chiral drug precursors and the design of peptidomimetics.

Routes to Chiral Drug Precursors

The synthesis of chiral drugs often requires enantiomerically pure starting materials to ensure the final product has the desired therapeutic effect and avoids potential side effects from other stereoisomers. nih.gov this compound provides a reliable source of chirality for the synthesis of various drug precursors. For example, it can be converted into substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are valuable intermediates for pharmacologically active compounds. google.com The synthesis of these precursors often involves stereoselective reactions that maintain or invert the stereochemistry at the C3 position of the tetrahydrofuran ring.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov this compound can be used to synthesize non-natural amino acids that are then incorporated into peptide sequences to create peptidomimetics. The rigid tetrahydrofuran ring can help to constrain the conformation of the peptide backbone, which can lead to increased receptor binding affinity and selectivity. The trifluoroethylamino group is a promising unit for replacing the amide bond in peptidomimetics. nih.gov

Utilization in Multi-component One-pot Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.comnih.gov This approach is highly efficient and atom-economical. This compound, with its reactive nitrile group, can participate in MCRs to generate diverse and complex molecular scaffolds. researchgate.net

For example, it can be used in a three-component reaction with an aldehyde and an amine to produce highly substituted heterocyclic compounds. The ability to rapidly build molecular complexity in a single operation makes MCRs involving this compound an attractive strategy for the discovery of new bioactive compounds.

Analytical Methodologies for Stereochemical and Structural Research

Spectroscopic Techniques for Configuration Assignment (e.g., NMR, X-ray Diffraction of Derivatives)

Spectroscopic methods are fundamental tools for elucidating the absolute configuration and conformational preferences of chiral molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule. For tetrahydrofuran (B95107) derivatives, ¹H and ¹³C NMR are used to confirm the molecular skeleton. In chiral compounds like (R)-Tetrahydrofuran-3-carbonitrile, the protons on the tetrahydrofuran ring become diastereotopic, leading to more complex splitting patterns that can be analyzed to infer stereochemical relationships.

A detailed analysis of NMR spectra, often aided by isotopic labeling, can yield precise spin-spin coupling constants. researchgate.net For instance, the synthesis of tetrahydrofuran selectively labeled with ¹³C at the α-carbon atom allows for the determination of ¹H–¹H, ¹³C–¹H, and ¹³C–¹³C coupling constants that are otherwise difficult to measure due to spectral complexity. researchgate.net These coupling constants are sensitive to the dihedral angles between atoms and can be used to model the conformational behavior of the five-membered ring, which often exists in a dynamic equilibrium between twisted and envelope conformations. researchgate.netnih.gov

Table 1: Representative NMR Chemical Shifts for Tetrahydrofuran (THF)

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | D₂O | 3.75, 1.89 |

| ¹³C | (implied) | 67.57, 25.57 |

Data sourced from publicly available spectral databases for the parent compound, tetrahydrofuran. hmdb.cachemicalbook.com Shifts for this compound will vary due to the influence of the nitrile group and the chiral center.

X-ray Diffraction of Derivatives

Single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration and solid-state conformation of a crystalline compound. mdpi.com While obtaining single crystals of a small, relatively non-polar molecule like this compound can be challenging, the analysis of its crystalline derivatives is a common and effective strategy. nih.gov

For example, the X-ray structure of 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, a more complex derivative, reveals critical conformational details of the THF ring. nih.gov In the crystal structure of this derivative, the tetrahydrofuran ring adopts an envelope conformation, with one of the methylene (B1212753) carbon atoms positioned at the flap. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an exact three-dimensional picture of the molecule. nih.govmdpi.com Such structural insights are invaluable for understanding how these molecules interact with biological targets, as demonstrated in the design of HIV-1 protease inhibitors incorporating substituted tetrahydrofuran ligands. nih.gov

Table 2: Crystallographic Data for 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0069 (3) |

| b (Å) | 21.0569 (8) |

| c (Å) | 12.9242 (5) |

| β (°) | 99.121 (2) |

| Volume (ų) | 2148.98 (14) |

| Z | 8 |

| Conformation of THF ring | Envelope |

This table presents selected data for a derivative containing the tetrahydrofuran-3-carbonitrile (B82004) substructure. nih.gov The asymmetric unit contains two crystallographically independent molecules.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral Stationary Phase SFC)

Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is essential for the quality control of chiral compounds. heraldopenaccess.us While several methods exist, chromatographic techniques are the most widely used. heraldopenaccess.usuma.es

Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) has emerged as a powerful technique for the separation and quantification of enantiomers. afmps.be SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which imparts properties of both a liquid and a gas. afmps.be This results in low viscosity and high diffusivity, allowing for very fast and efficient separations, often 3 to 5 times faster than High-Performance Liquid Chromatography (HPLC). afmps.bechromatographyonline.com

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most common type used in chiral SFC. afmps.bechromatographyonline.com The enantiomers form transient diastereomeric complexes with the CSP, often through hydrogen bonds and steric interactions with the helical structure of the polysaccharide backbone, leading to different retention times. chromatographyonline.com

To analyze polar compounds and modulate selectivity, an organic modifier, such as methanol, ethanol, or 2-propanol, is added to the CO₂ mobile phase. afmps.be The choice of CSP and modifier is crucial for achieving successful separation. afmps.be Modern screening systems can automatically test a compound against a variety of columns and mobile phase conditions to quickly identify the optimal method for separation. shimadzu.com The advantages of SFC include not only speed but also a significant reduction in the consumption of toxic organic solvents, making it a "greener" analytical technology. uta.eduresearchgate.net

Table 3: Typical Analytical Conditions for Chiral Screening by SFC

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Columns | CHIRALPAK® IA, IB, IC, ID, IE, IF (or similar polysaccharide-based CSPs) | ||

| Mobile Phase | CO₂ / Modifier | CO₂ / Modifier | CO₂ / Modifier |

| Modifier | Methanol | Ethanol | Acetonitrile |

| Modifier % | Typically 5-40% | Typically 5-40% | Typically 5-40% |

| Flow Rate | 2-5 mL/min | 2-5 mL/min | 2-5 mL/min |

| Back Pressure | 10-15 MPa | 10-15 MPa | 10-15 MPa |

| Temperature | 35-40 °C | 35-40 °C | 35-40 °C |

This table outlines a generic screening approach for chiral method development in SFC, based on common practices. afmps.beshimadzu.com The optimal conditions for this compound would be determined experimentally through such a screening process.

Emerging Research Areas and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Strategies

The demand for enantiomerically pure compounds like (R)-tetrahydrofuran-3-carbonitrile has spurred the development of innovative and sustainable synthetic methods. Modern strategies are increasingly focused on catalytic, asymmetric reactions that offer high yields, excellent stereoselectivity, and improved atom economy, while minimizing environmental impact.

Recent advancements include various catalytic asymmetric approaches to construct the chiral tetrahydrofuran (B95107) (THF) core. acs.orgrsc.org One notable method is the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones, which constructs functionalized chiral THF rings with high yields and excellent enantioselectivity. rsc.orgrsc.org Another versatile, two-step protocol involves a palladium-mediated Hayashi-Heck arylation followed by a rhodium-catalyzed hydroformylation to produce 2,4-disubstituted THF derivatives stereoselectively. thieme-connect.com Furthermore, dynamic kinetic asymmetric [3+2] cycloaddition reactions of racemic cyclopropanes with aldehydes, catalyzed by magnesium-based catalysts, have been developed to yield enantioenriched tetrahydrofurans as single diastereomers. nih.gov

A particularly promising avenue for sustainability is the use of biomass as a starting material. Researchers have developed a method for the selective dehydration of pentoses, such as L-arabinose (an abundant waste product from the sugar beet industry), to form chiral tetrahydrofurans on a multi-gram scale. nih.gov This hydrazone-based strategy operates without the need for protecting groups and utilizes sustainable solvents like methanol, representing a significant step towards greener chemical manufacturing. nih.gov

These catalytic and bio-based strategies are summarized in the table below, highlighting the move towards more efficient and environmentally benign syntheses of chiral tetrahydrofuran scaffolds.

Table 1: Comparison of Modern Synthetic Strategies for Chiral Tetrahydrofurans

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Intramolecular Reductive Cyclization | Ni/P-chiral ligand DI-BIDIME | High yields (up to 99%) and enantioselectivity (>99:1 er). rsc.org | rsc.org, rsc.org |

| Hayashi-Heck Arylation & Hydroformylation | Pd and Rh catalysts | Versatile two-step, stereoselective approach to 2,4-disubstituted THFs. thieme-connect.com | thieme-connect.com |

| Dynamic Kinetic Asymmetric [3+2] Cycloaddition | (tBu-pybox)MgI₂ | Forms single diastereomers with high enantiomeric ratios (up to 97:3). nih.gov | nih.gov |

Exploration of Novel Reactivity Patterns for the Nitrile Group

The nitrile group is a uniquely versatile functional group, capable of undergoing a wide array of transformations beyond simple hydrolysis to carboxylic acids or reduction to amines. nih.govlibretexts.org Current research is focused on leveraging the unique electronic properties of the nitrile in this compound to forge new and complex molecular structures.

The electrophilic carbon atom of the nitrile allows it to react with nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. libretexts.orgfiveable.me However, more advanced applications involve its participation in cycloaddition reactions and as a directing group in C-H functionalization. The nitrile group can participate in various cycloadditions, such as [3+2] cycloadditions with azides and [4+2] cycloadditions with dienes, to construct important heterocyclic and carbocyclic frameworks. nih.gov

Furthermore, the nitrile group is being explored as a versatile directing group in transition metal-catalyzed C-H functionalization reactions. nih.govumich.edu This strategy allows for the selective introduction of new functional groups at positions on a molecule that would otherwise be difficult to access, offering a powerful tool for late-stage modification of complex molecules. The ability of the nitrile to act as a radical acceptor in cascade strategies is also being investigated to create a diverse range of functional molecules. nih.gov These emerging reactivity patterns significantly broaden the synthetic utility of this compound, enabling its use in the construction of previously inaccessible compounds.

Table 2: Emerging Reactions Involving the Nitrile Functional Group

| Reaction Type | Description | Potential Products | Reference |

|---|---|---|---|

| Cycloaddition Reactions | Participation of the C≡N triple bond in concerted or stepwise ring-forming reactions (e.g., with azides, dienes). | Nitrogen-containing heterocycles, carbocycles. nih.gov | nih.gov |

| C-H Functionalization | The nitrile acts as a coordinating group to direct a metal catalyst to a specific C-H bond for functionalization. | Regioselectively substituted aromatic and aliphatic compounds. umich.edu | nih.gov, umich.edu |

| Radical Cascade Reactions | The nitrile serves as a radical acceptor to initiate a series of intramolecular reactions, forming complex polycyclic systems. | Diverse, highly functionalized molecules. nih.gov | nih.gov |

Expansion of Applications in Materials Science and Medicinal Chemistry Beyond Traditional Roles

The unique structural and chemical properties of the tetrahydrofuran ring and the nitrile group are paving the way for the use of this compound in advanced materials and as a key pharmacophore in drug discovery, extending its role far beyond that of a simple intermediate.

In materials science, tetrahydrofuran (THF) is a well-known precursor for polymers. wikipedia.org In the presence of strong acids, THF polymerizes to form polytetramethylene ether glycol (PTMEG), a key component in the production of elastomeric polyurethane fibers like spandex. laballey.comyoutube.comyoutube.com The incorporation of the chiral nitrile functionality from this compound into polymer backbones or as a pendant group could lead to novel materials with unique properties, such as chirality-dependent recognition, specialized solvency, or altered mechanical characteristics. For instance, nitrile-containing polymers like nitrile rubber are valued for their chemical resistance. researchgate.net

In medicinal chemistry, the tetrahydrofuran ring is recognized as a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.netmdpi.com It can act as a conformationally constrained ether and a bioisostere of less polar groups like cyclohexane, often improving a drug's metabolic profile and binding interactions. pharmablock.comnih.gov The nitrile group itself is increasingly used in pharmaceuticals as a bioisostere for carbonyl groups or as a means to improve ADME-toxicology profiles. researchgate.netacs.org The combination of the chiral THF core and the versatile nitrile group in this compound makes it a highly attractive building block for a new generation of therapeutics. For example, THF-based structures are central to potent HIV protease inhibitors like Darunavir, where the oxygen atom forms crucial hydrogen bonds within the active site. nih.gov The exploration of derivatives of this compound could lead to new drug candidates for a range of diseases, from viral infections to cancer. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Arabinose |

| Darunavir |

| Polytetramethylene ether glycol (PTMEG) |

| Butyllithium |

| tert-Butyllithium |

| 1,1'-dilithioferrocene |

| Ferrocene |

| Grignard reagents |

| Trichloroisocyanuric acid |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| 3-Oxo-tetrahydrofuran |

| 3-Hydroxy tetrahydrofuran |

| But-2-yne-1,4-diol |

Q & A

Q. What are the key synthetic routes for (R)-Tetrahydrofuran-3-carbonitrile, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirophosphazene intermediates in THF react with diamines under controlled conditions (room temperature, 3-day reaction time) to form spirocyclic products . Optimization involves adjusting solvent polarity (e.g., THF for solubility), temperature, and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the compound characterized to confirm its stereochemical purity?

Chiral HPLC and X-ray crystallography are critical. X-ray data from spirocyclic phosphazene derivatives, for instance, validate stereochemistry by resolving bond angles and spatial arrangements . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy further confirm functional groups and structural integrity .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) emphasize avoiding inhalation/ingestion and using PPE (gloves, goggles). In case of exposure, immediate medical consultation is advised. Storage requires inert atmospheres and moisture-free conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Density Functional Theory (DFT) calculations model transition states and enantioselectivity. For example, electrochemical C–H functionalization pathways (e.g., tetrasubstituted furan synthesis) are simulated to identify electron-transfer mechanisms and regioselectivity . Validate models using experimental NMR or XRD data .

Q. What methodologies resolve contradictions in kinetic data for THF-based reactions involving this compound?

Contradictions in rate constants may arise from solvent effects or competing pathways. Systematic variable isolation (e.g., varying THF purity, temperature) paired with kinetic profiling (e.g., time-resolved UV-Vis spectroscopy) clarifies mechanisms. Statistical tools like ANOVA assess significance of observed discrepancies .

Q. How can enantiomeric excess (ee) be enhanced in large-scale syntheses?

Chiral auxiliaries or organocatalysts improve ee. For example, triethylamine in THF-mediated reactions minimizes racemization by stabilizing intermediates . Continuous-flow systems with immobilized catalysts enhance stereocontrol and scalability .

Q. What strategies identify degradation products under electrochemical conditions?

High-resolution mass spectrometry (HRMS) and tandem MS/MS fragment ions map degradation pathways. For instance, electrochemically generated radicals in C–H functionalization reactions form byproducts like 4-(2-cyano-3-oxo-3-phenylpropyl)-substituted furans, which are characterized via HRMS .

Q. How do solvent interactions in THF affect the compound’s stability in long-term storage?

THF’s hygroscopic nature necessitates rigorous drying (e.g., molecular sieves). Stability studies using accelerated aging (elevated temperature/humidity) coupled with gas chromatography-mass spectrometry (GC-MS) detect decomposition products like oxidized furans .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。